molecular formula C17H15N5O2 B2967755 N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine CAS No. 450345-59-2

N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine

Cat. No.: B2967755
CAS No.: 450345-59-2
M. Wt: 321.34
InChI Key: CVPLAQQUJVLTLX-UHFFFAOYSA-N
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Description

N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with benzyl, nitro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Known for its antitumor activity.

    5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: Potent inhibitor of cyclin-dependent kinases.

    N4-phenylpyrimidine-2-amine: Exhibits various biological activities.

Uniqueness

N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, nitro, and phenyl groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-N-benzyl-5-nitro-4-N-phenylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c18-16-15(22(23)24)17(20-12-19-16)21(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPLAQQUJVLTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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